molecular formula C11H17NO B15257936 2-Phenyl-2-(propylamino)ethan-1-ol CAS No. 166526-07-4

2-Phenyl-2-(propylamino)ethan-1-ol

Cat. No.: B15257936
CAS No.: 166526-07-4
M. Wt: 179.26 g/mol
InChI Key: OEOMUWHLBIAACU-UHFFFAOYSA-N
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Description

2-Phenyl-2-(propylamino)ethan-1-ol is an organic compound with the molecular formula C11H17NO It is a secondary alcohol with a phenyl group and a propylamino group attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenyl-2-(propylamino)ethan-1-ol can be synthesized through several methods. One common approach involves the reaction of phenylacetaldehyde with propylamine, followed by reduction of the resulting imine with a reducing agent such as sodium borohydride. Another method involves the Grignard reaction, where phenylmagnesium bromide reacts with N-propylideneethanolamine to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2-(propylamino)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of phenylacetone or benzaldehyde.

    Reduction: Formation of 2-phenyl-2-(propylamino)ethane.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-Phenyl-2-(propylamino)ethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-2-(propylamino)ethan-1-ol involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The compound’s effects are mediated through its ability to form hydrogen bonds and other interactions with target molecules, influencing their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-2-(propylamino)ethan-1-ol is unique due to the presence of both a phenyl group and a propylamino group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

166526-07-4

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

2-phenyl-2-(propylamino)ethanol

InChI

InChI=1S/C11H17NO/c1-2-8-12-11(9-13)10-6-4-3-5-7-10/h3-7,11-13H,2,8-9H2,1H3

InChI Key

OEOMUWHLBIAACU-UHFFFAOYSA-N

Canonical SMILES

CCCNC(CO)C1=CC=CC=C1

Origin of Product

United States

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